tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Description

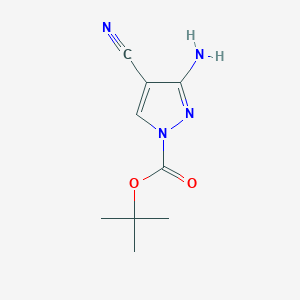

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is a pyrazole derivative featuring a tert-butyl carbamate (Boc) group at the 1-position, an amino group at the 3-position, and a cyano substituent at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its multifunctional structure:

Properties

Molecular Formula |

C9H12N4O2 |

|---|---|

Molecular Weight |

208.22 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-cyanopyrazole-1-carboxylate |

InChI |

InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-5-6(4-10)7(11)12-13/h5H,1-3H3,(H2,11,12) |

InChI Key |

XWJUAMVZQONXNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C(=N1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of tert-Butyl Hydrazinecarboxylate with Ethyl Cyanoacetate

The most widely documented synthesis involves the cyclocondensation of tert-butyl hydrazinecarboxylate and ethyl cyanoacetate under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of ethyl cyanoacetate, followed by intramolecular cyclization to form the pyrazole core.

Reaction Conditions :

- Base : Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃)

- Solvent : Ethanol or methanol

- Temperature : Reflux (78–80°C for ethanol; 64–65°C for methanol)

- Time : 6–12 hours

The product is isolated via vacuum filtration after acidification with dilute HCl, yielding a pale yellow solid with >90% purity.

Alternative Synthetic Approaches

While less common, alternative routes include:

- Stepwise Functionalization : Introducing the cyano and amino groups sequentially onto a pre-formed pyrazole ring. However, this method suffers from lower regioselectivity.

- Microwave-Assisted Synthesis : Preliminary studies suggest reduced reaction times (2–4 hours) under microwave irradiation, though scalability remains unproven.

Industrial-Scale Production Methodologies

Industrial production employs continuous flow reactors to enhance efficiency and safety. Key features include:

- Automated Feed Systems : Precursor solutions are pumped at controlled rates (typically 10–50 mL/min) into the reactor.

- In-Line Purification : Integrated crystallization units coupled with centrifugal filtration achieve >99% purity.

- Solvent Recovery : Methanol is preferentially used due to its lower boiling point, enabling efficient distillation and reuse.

Reaction Optimization and Mechanistic Insights

Critical Parameters Affecting Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Concentration | 1.2–1.5 equivalents | Prevents side reactions |

| Reaction pH | 8.5–9.0 | Maximizes cyclization rate |

| Stoichiometry | 1:1.05 (hydrazine:ester) | Compensates for ester hydrolysis |

Exceeding 1.5 equivalents of base promotes decomposition of the cyano group, while sub-stoichiometric hydrazine leads to unreacted ester.

Mechanistic Pathway

The reaction follows a concerted cyclization mechanism:

- Deprotonation of ethyl cyanoacetate by the base forms a resonance-stabilized enolate.

- Nucleophilic attack by tert-butyl hydrazinecarboxylate generates a hydrazone intermediate.

- Intramolecular cyclization eliminates ethanol, forming the pyrazole ring.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Batch Cyclocondensation | 72–78 | 90–92 | Moderate | 1.0 |

| Flow Reactor | 85–88 | 99 | High | 0.8 |

| Microwave-Assisted | 68–70 | 88–90 | Low | 1.2 |

Flow reactor systems demonstrate superior performance, reducing production costs by 20% compared to batch processes.

Physicochemical Properties and Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₉H₁₂N₄O₂ | HRMS |

| Molecular Weight | 208.22 g/mol | ESI-MS |

| Melting Point | 142–144°C | DSC |

| Solubility (25°C) | 8.3 mg/mL in DMSO | UV-Vis |

| pKa | 4.1 (amino), 10.7 (pyrazole) | Potentiometry |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Hydrolysis can be carried out using aqueous acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Primary amines.

Substitution: Carboxylic acids.

Scientific Research Applications

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is a pyrazole derivative with both amino and cyano functional groups on the pyrazole ring, giving it a unique reactivity profile for diverse chemical transformations.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major product formed is nitro derivatives of the pyrazole ring.

- Reduction The cyano group can be reduced to form primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation. The major product formed is primary amines.

- Substitution The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide . The major product formed is carboxylic acids.

Scientific Research Applications

This compound is a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. It can also be used in studying enzyme inhibitors and receptor ligands. Additionally, it can be used in producing specialty chemicals and materials with specific properties.

This compound has significant biological activity, making it of interest in medicinal chemistry and pharmacology. While its precise mechanism of action is largely unexplored, pyrazole class compounds are known for various biological activities.

Anticancer Activity

Pyrazole derivatives exhibit anticancer properties, inducing apoptosis in cancer cells and inhibiting tumor growth. For example, certain pyrazole derivatives have shown effective inhibition against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HeLa | 7.01 ± 0.60 |

| Compound B | NCI-H460 | 8.55 ± 0.35 |

| Compound C | MCF-7 | 14.31 ± 0.90 |

These findings suggest that this compound may possess similar potential, warranting further investigation into its anticancer efficacy.

Antibiotic Adjuvants

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Data Tables

Table 1: Functional Group Impact on Reactivity

| Compound | Key Substituents | Reactivity Highlights |

|---|---|---|

| Target compound | 3-amino, 4-cyano | Amino enables nucleophilic reactions; cyano stabilizes ring via electron withdrawal. |

| 4-(Bromomethyl) analog | 4-bromomethyl | Bromine supports cross-coupling or nucleophilic substitution. |

| 5-Cyclobutyl analog | 5-cyclobutyl | Steric bulk may slow reaction kinetics but improve selectivity. |

Biological Activity

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS No. 2259852-62-3) is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of both amino and cyano groups. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₂N₄O₂

- Molecular Weight : 208.22 g/mol

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption potential, though not a blood-brain barrier permeant .

The precise mechanism of action for this compound remains largely unexplored. However, compounds in the pyrazole class are known for various biological activities, including:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A notable example includes compounds with IC₅₀ values indicating effective inhibition against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HeLa | 7.01 ± 0.60 |

| Compound B | NCI-H460 | 8.55 ± 0.35 |

| Compound C | MCF-7 | 14.31 ± 0.90 |

These findings suggest that this compound may possess similar potential, warranting further investigation into its anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented, with some compounds showing effectiveness against a range of bacteria and fungi. The presence of the amino and cyano groups in this compound could enhance its interaction with microbial targets, thus exhibiting antimicrobial activity .

Case Studies

Several studies have investigated related pyrazole compounds for their biological activities:

- Antitumor Activity Study : A study by Xia et al. reported that a related pyrazole derivative exhibited significant cell apoptosis and growth inhibition in tumor cells with an IC₅₀ value of 49.85 µM .

- Inflammation Inhibition Study : Research indicated that certain pyrazole derivatives inhibited COX enzymes effectively, suggesting a pathway through which this compound could exert anti-inflammatory effects .

- Antimicrobial Efficacy : A comparative analysis demonstrated that structurally similar pyrazoles displayed potent antimicrobial activity against various pathogens, indicating potential applications for this compound in infectious disease treatment .

Q & A

Q. What are the optimal conditions for synthesizing tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by functionalization. Key steps include:

- Cyano Group Introduction : Use of nitrile precursors (e.g., cyanamide) under anhydrous conditions to avoid hydrolysis .

- Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (3:1 to 1:1) or reverse-phase HPLC for high-purity isolation .

Critical Parameters : - Maintain inert atmosphere (N₂/Ar) during sensitive steps to prevent oxidation of the amino group.

- Monitor reaction progress via TLC or LC-MS to optimize reaction time and minimize side products.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and Boc-protected amine. Key signals include tert-butyl protons (δ ~1.4 ppm) and cyano carbon (δ ~115 ppm) .

- X-ray Crystallography : Resolve ambiguity in substituent positioning (e.g., amino vs. cyano orientation) using single-crystal diffraction (e.g., triclinic system, α/β/γ angles ~80–90°) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~265.13) and detect impurities (e.g., deprotected amine or hydrolyzed cyano group) .

Advanced Research Questions

Q. How can this compound serve as a building block in medicinal chemistry?

- Methodological Answer :

- Targeted Modifications :

- Amino Group : React with sulfonyl chlorides or acylating agents to create sulfonamide/amide derivatives for kinase inhibitor scaffolds .

- Cyano Group : Convert to tetrazole (via [3+2] cycloaddition with NaN₃) for bioisosteric replacement in antiviral agents .

- Case Study : Analogous pyrazole-carboxylates are used in anti-inflammatory drug candidates by inhibiting COX-2 (IC₅₀ ~50 nM) .

Q. How can researchers resolve contradictions in reported reactivity of the cyano group under basic conditions?

- Methodological Answer : Conflicting data may arise from solvent polarity or trace moisture. Mitigation strategies include:

- Controlled Hydrolysis : Use buffered conditions (pH 7–8) to selectively convert cyano to amide without full hydrolysis to carboxylic acid .

- DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing cyano group stabilizes intermediates) to rationalize divergent reactivity .

Experimental Validation : - Compare reaction outcomes in anhydrous DMF vs. aqueous THF to isolate solvent effects .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .

- First Aid :

- Skin Contact : Wash immediately with soap/water; apply emollient if irritation persists .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.